3-((1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
Description
This compound is a heterocyclic organic molecule featuring a cinnoline core fused with a tetrahydro ring system, linked via a methoxy group to a piperidine moiety substituted with a 2-cyclopropyl-6-methylpyrimidin-4-yl group. The cyclopropyl substituent on the pyrimidine ring is notable, as such groups are often employed to modulate metabolic stability and conformational rigidity .
Properties
IUPAC Name |
3-[[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-15-12-20(24-22(23-15)17-6-7-17)27-10-8-16(9-11-27)14-28-21-13-18-4-2-3-5-19(18)25-26-21/h12-13,16-17H,2-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWOQPXANPQFFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCC(CC3)COC4=NN=C5CCCCC5=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 328.43 g/mol. The structure includes a tetrahydrocinnoline moiety linked to a piperidine and a pyrimidine derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 328.43 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and urease. This inhibition is significant for therapeutic applications in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria.
- Receptor Binding : The structural features allow the compound to act as a ligand for specific receptors, potentially modulating neurotransmitter systems and influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, indicating its potential use in developing new antibiotics.
Case Study 1: Enzyme Inhibition
In a study evaluating enzyme inhibition, the compound demonstrated significant AChE inhibitory activity with an IC50 value comparable to standard drugs. The results indicated that modifications in the pyrimidine ring enhanced binding affinity to the enzyme's active site.
Case Study 2: Antimicrobial Effects
Another study assessed the antimicrobial activity of the compound against Salmonella typhi and Bacillus subtilis. The results showed moderate to strong activity, suggesting that the compound could be developed into an effective antibacterial agent.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Enzyme | IC50 Value (µM) | Remarks |
|---|---|---|---|
| AChE Inhibition | Human AChE | 5.12 | Comparable to standard drugs |
| Antibacterial | Salmonella typhi | 15.0 | Moderate activity |
| Antibacterial | Bacillus subtilis | 12.5 | Strong activity |
Comparison with Similar Compounds
3-((1-(6-Methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
- Key Difference : Lacks the cyclopropyl group at the 2-position of the pyrimidine ring.
- This may alter binding affinity to biological targets compared to the cyclopropyl-containing analogue . Methyl-substituted pyrimidines generally exhibit lower metabolic stability due to susceptibility to oxidative enzymes, whereas cyclopropyl groups are known to enhance resistance to oxidative degradation .
4-(2-Methoxyphenyl)-1,3-dimethyl-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (BP 14274)
- Structural Features : Contains a pyrrolo-pyrimidine-dione core and a methoxyphenyl substituent.
- Comparison: The methoxyphenyl group increases molecular weight (MW) and lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility relative to the cinnoline-based compound.
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
